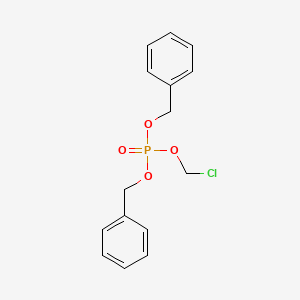

Dibenzyl (chloromethyl) phosphate

Descripción general

Descripción

Dibenzyl (chloromethyl) phosphate is a useful research compound. Its molecular formula is C15H16ClO4P and its molecular weight is 326.71 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Dibenzyl (chloromethyl) phosphate is a chemical compound used in the synthesis of water-soluble prodrugs of lipophilic alcohols, phenols, and amines . The primary targets of this compound are these lipophilic compounds, which it helps convert into more water-soluble forms, thereby enhancing their bioavailability .

Mode of Action

It is known to be an improved derivative of di-tert-butyl chloromethyl phosphate, which can be detected more easily by hplc-uv due to its higher stability, higher yields, and better uv-activity .

Result of Action

The result of the action of this compound is the creation of water-soluble prodrugs from lipophilic alcohols, phenols, and amines . This transformation enhances the bioavailability of these compounds, potentially improving their therapeutic efficacy.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at −20°C .

Análisis Bioquímico

Biochemical Properties

Dibenzyl (chloromethyl) phosphate plays a significant role in biochemical reactions, particularly in the derivatization process for high-performance liquid chromatography (HPLC). It interacts with various enzymes and proteins, facilitating the detection of compounds by enhancing their stability and UV activity . The compound’s interactions with biomolecules are primarily through acylation reactions, where it acts as a derivatization reagent .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and activity of certain proteins and enzymes within cells, thereby modulating cellular functions . The compound’s impact on cell signaling pathways can lead to changes in gene expression and metabolic flux, affecting overall cellular health and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a derivatization reagent, forming stable complexes with target molecules, which can then be detected and analyzed using HPLC . This interaction enhances the stability and UV activity of the target molecules, facilitating their detection and analysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but can degrade under high temperatures or prolonged exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular function are detected .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization within the body . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism, affecting energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on cellular activity and function . Targeting signals and post-translational modifications direct the compound to specific organelles, ensuring its proper localization and activity within the cell .

Actividad Biológica

Dibenzyl (chloromethyl) phosphate (DBCMP) is a chemical compound with the molecular formula C₁₅H₁₆ClO₄P and a molecular weight of 326.71 g/mol. It is characterized by a chloromethyl group attached to a dibenzyl phosphate moiety, enhancing its reactivity and utility in various chemical applications, particularly in drug formulation and delivery systems. This compound has garnered attention for its biological activity, especially as a precursor in synthesizing water-soluble prodrugs.

DBCMP exhibits biological activity primarily through its role as a precursor in the synthesis of pharmaceutical compounds. It facilitates the formation of water-soluble prodrugs from lipophilic alcohols and amines, significantly improving their solubility and stability compared to their parent compounds. The compound acts as a derivatization reagent, forming stable complexes with target molecules that can be analyzed using high-performance liquid chromatography (HPLC).

Cellular Effects

Research indicates that DBCMP influences various cellular processes, including:

- Cell Signaling Pathways : It modulates signaling pathways that are crucial for cellular communication.

- Gene Expression : The compound can alter gene expression profiles, impacting protein synthesis and cellular functions.

- Cellular Metabolism : It affects metabolic pathways by interacting with enzymes and proteins, potentially leading to changes in metabolic rates.

Dosage Effects

The biological effects of DBCMP vary with dosage levels in animal models. At lower doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. This variability underscores the importance of dosage in therapeutic applications and safety assessments.

Stability and Environmental Factors

DBCMP is relatively stable at room temperature but can degrade under high temperatures or prolonged exposure to light. Its stability is crucial for maintaining its efficacy as a pharmaceutical agent.

Case Studies

- Prodrug Development : A study demonstrated that DBCMP derivatives exhibited enhanced solubility and stability compared to their parent compounds. For instance, the aqueous solubility of a phosphate prodrug derived from DBCMP was approximately 75 mg/mL at pH 7, which is over 30,000 times higher than that of its parent compound .

- Pharmacokinetics : In pharmacokinetic studies involving rats and monkeys, DBCMP-derived prodrugs showed improved oral bioavailability compared to their parent compounds, indicating its potential for better therapeutic efficacy when administered orally .

- Metabolic Pathways : DBCMP interacts with various enzymes and cofactors that facilitate its breakdown and utilization within biological systems. This interaction is critical for understanding how the compound behaves in vivo and its pharmacokinetic properties.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆ClO₄P |

| Molecular Weight | 326.71 g/mol |

| Aqueous Solubility | 75 mg/mL at pH 7 |

| Stability | Stable at room temperature |

| Toxicity | Limited specific data available |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Prodrug Development

Dibenzyl (chloromethyl) phosphate serves as a precursor for the synthesis of water-soluble prodrugs. Prodrugs are chemically modified drugs that become pharmacologically active only after undergoing metabolic conversion. The incorporation of the phosphate moiety into drug design significantly enhances the solubility and bioavailability of compounds that would otherwise be poorly soluble. For example, studies have shown that derivatives of this compound can improve the oral bioavailability of certain antibacterial agents by facilitating their absorption in biological systems .

Case Study: Antibacterial Prodrug

In a study focused on developing an antibacterial prodrug, this compound was used to enhance the solubility of a benzimidazole derivative. The resulting prodrug exhibited a solubility of approximately 75 mg/mL at pH 7, which is over 30,000 times higher than that of the parent compound. This significant increase in solubility translates to improved therapeutic efficacy and patient compliance .

Chemical Synthesis

Reagent in Organic Chemistry

this compound is frequently employed as a reagent in organic synthesis. Its ability to form stable derivatives while maintaining high yields makes it particularly useful for synthesizing various organic compounds. For instance, it can facilitate the addition of phosphoric ester groups to phenolic compounds, enhancing their chemical properties for further applications .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods involving chloromethylation reactions and subsequent phosphorylation steps. These synthetic routes allow chemists to tailor the compound for specific applications in research and industry .

Bioconjugation Studies

Linker for Bioconjugates

In biochemistry, this compound acts as a useful linker for bioconjugation studies. It can be utilized to attach various biomolecules to surfaces or other molecules, facilitating the study of interactions between proteins, nucleic acids, and small molecules. This application is crucial for developing targeted therapies and diagnostics in medical research.

Case Study: Enzyme Inhibition

Research has indicated that this compound derivatives can serve as selective inhibitors against certain enzymes involved in disease pathways. For example, studies have demonstrated that modifications using this compound can enhance the inhibitory activity against dUTPase, an enzyme linked to leishmaniasis and malaria .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Phosphate ester | Enhanced stability; effective for HPLC applications |

| Di-tert-butyl chloromethyl phosphate | Phosphate ester | Higher stability; used in similar applications |

| Benzyl chloromethyl phosphate | Monobenzyl variant | Less steric hindrance; different reactivity |

| Dibutyl chloromethyl phosphate | Aliphatic variant | Different solubility characteristics |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group in DBCP undergoes nucleophilic displacement with alcohols, amines, and thiols, forming phosphoester prodrugs. This reaction is critical for masking polar functional groups in drug candidates:

General Reaction:

Key Findings:

-

Amines/Alcohols: Reaction with amines (e.g., AZT derivatives) or hindered alcohols yields mono- or bis-substituted phosphates .

-

Thiols: Thiol nucleophiles generate thioether-linked prodrugs with enhanced stability.

-

Reactivity: The reaction proceeds efficiently under mild conditions (room temperature, polar aprotic solvents like DMF) .

Example Procedure :

-

Sodium hydride (60%) and 2,6-diisopropylphenol in DMF at 0°C.

-

Add DBCP, stir for 2 hours.

-

Isolate product via ether extraction and silica gel chromatography (72% yield).

Mitsunobu Coupling

DBCP participates in Mitsunobu reactions to link nucleosides or alcohols to phosphate groups, forming prodrugs with retained stereochemistry:

Mechanism:

Applications:

Challenges:

Esterification and Deprotection

DBCP’s benzyl groups are cleaved via hydrogenolysis or acidic hydrolysis to release free phosphates:

Hydrogenolysis :

Acidic Hydrolysis :

Oxidation and Functionalization

DBCP derivatives undergo oxidation to form phosphonates or react with electrophiles:

Oxidation :

Electrophilic Substitution:

Reaction Optimization and Challenges

Optimal Conditions:

Challenges:

Propiedades

IUPAC Name |

dibenzyl chloromethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClO4P/c16-13-20-21(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTHQGOGQRTOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467418 | |

| Record name | Dibenzyl chloromethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258516-84-6 | |

| Record name | Dibenzyl chloromethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl (chloromethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.